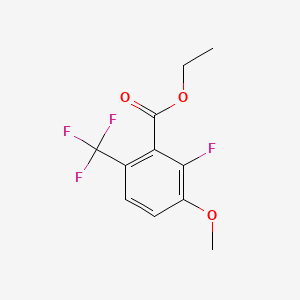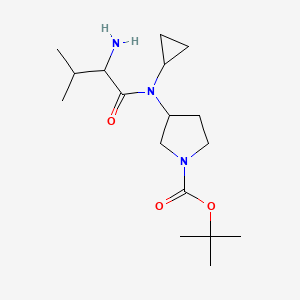![molecular formula C17H17N3O B14778947 N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Acetamidophenyl)dipyrromethane is a synthetic compound that belongs to the class of dipyrromethanes. Dipyrromethanes are well-known synthetic scaffolds used in the synthesis of macrocycles and dipyrromethene metal complexes. These compounds occupy a central place in porphyrin chemistry and are valuable in the preparation of synthetic porphyrins, calixpyrroles, chlorins, corroles, and expanded porphyrins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidophenyl)dipyrromethane typically involves the condensation of 4-acetamidobenzaldehyde with pyrrole. This reaction is catalyzed by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The general reaction scheme is as follows:
- Mix 4-acetamidobenzaldehyde and pyrrole in a molar ratio of 1:38.
- Add a catalytic amount of TFA or HCl.
- Stir the reaction mixture at room temperature under an argon atmosphere.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for 5-(4-Acetamidophenyl)dipyrromethane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反応の分析
Types of Reactions
5-(4-Acetamidophenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dipyrromethene derivatives.
Reduction: Reduction reactions can lead to the formation of dipyrromethane derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the dipyrromethane scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are employed.
Major Products
Oxidation: Dipyrromethene derivatives.
Reduction: Various dipyrromethane derivatives.
Substitution: Functionalized dipyrromethanes with different substituents.
科学的研究の応用
5-(4-Acetamidophenyl)dipyrromethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of porphyrins and other macrocyclic compounds.
Biology: Employed in the study of biological systems and as a fluorescent probe in imaging applications.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(4-Acetamidophenyl)dipyrromethane involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and cellular structures, leading to various effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)dipyrromethane
- 5-(4-Fluorophenyl)dipyrromethane
- 5-(4-Dimethylaminophenyl)dipyrromethane
Uniqueness
5-(4-Acetamidophenyl)dipyrromethane is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry and biological research .
特性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
N-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,15,17,19H,1H3,(H,20,21) |
InChIキー |
UOCXJYQVSAOXTQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2C=CC=N2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


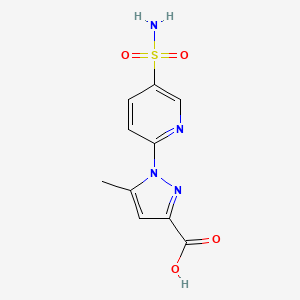
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)
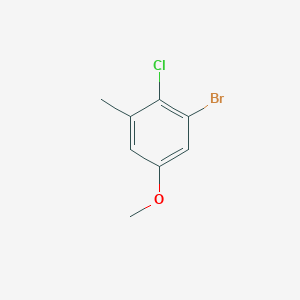
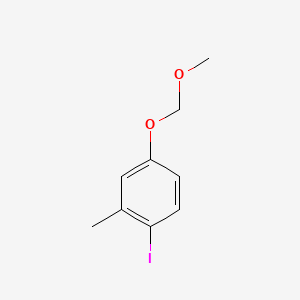

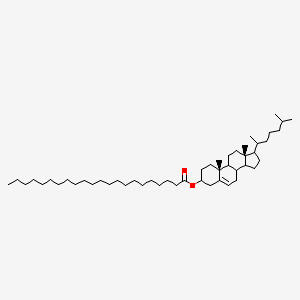




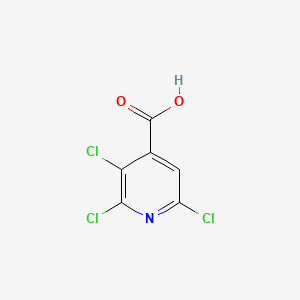
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
